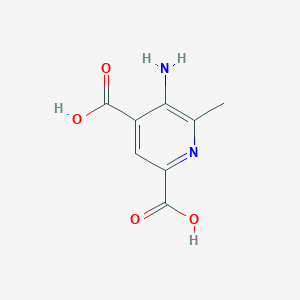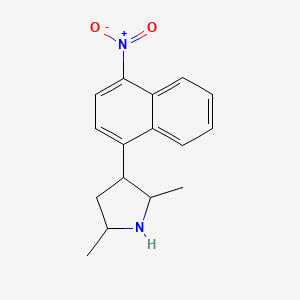![molecular formula C15H14N2O2 B12530042 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid CAS No. 652971-53-4](/img/structure/B12530042.png)
2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a hydrazinyl group attached to a benzoic acid moiety, with a phenylethylidene substituent. Its structure allows for various chemical interactions, making it a valuable subject for research in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid typically involves the condensation of hydrazine derivatives with substituted benzoic acids. One common method includes the reaction of 2-hydrazinylbenzoic acid with acetophenone under acidic conditions to form the desired product . The reaction can be optimized using microwave irradiation, which enhances the reaction rate and yield compared to traditional thermal methods .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(1-Phenylethylidene)hydrazinyl)benzo[d]thiazole: A similar compound with a thiazole ring, exhibiting enhanced biological activities.
1-Phenyl-2-(1-phenylethylidene)hydrazine: Another related compound with a hydrazine group, used in different synthetic applications.
Uniqueness
2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a versatile platform for developing new compounds with tailored properties for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
652971-53-4 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-[2-(1-phenylethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-14-10-6-5-9-13(14)15(18)19/h2-10,17H,1H3,(H,18,19) |
InChI-Schlüssel |
RNWPKNSIBDBBRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1C(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
![4-(Pyridin-2-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B12529969.png)



![1-Methoxy-3-[4-[2-[4-(3-methoxyphenyl)phenyl]propan-2-yl]phenyl]benzene](/img/structure/B12529982.png)

![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)






